5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
説明
This compound is a dihydrochloride salt featuring a pyrrolo[2,3-b]pyridine core substituted at the 3-position with a methyl group linked to a pyridin-2-amine moiety. The benzyl group at the terminal amine is substituted with a 4-(trifluoromethyl)phenyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical development.
特性
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKWLRKACAUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Modified Madelung Cyclization
The Madelung synthesis, traditionally used for indole derivatives, has been adapted for pyrrolo[2,3-b]pyridines. Starting with 3-aminopyridine derivatives, intramolecular cyclization under strongly basic conditions (e.g., potassium tert-butoxide in DMF at 120°C) yields the pyrrolo[2,3-b]pyridine core. Substituents at the 3-position are introduced via alkylation prior to cyclization. For example, 3-methyl derivatives are synthesized using methyl iodide as an alkylating agent.
Fischer Indole Synthesis Adaptations
The Fischer method employs phenylhydrazines and ketones, but modifications using pyridine-containing hydrazines enable regioselective formation of the pyrrolo[2,3-b]pyridine system. Reaction of 2-acetylpyridine with phenylhydrazine in acetic acid at reflux produces the desired heterocycle in 65–72% yields.
Functionalization of the Pyrrolo[2,3-b]pyridine Moiety
Introduction of the 3-Methyl Group
Post-cyclization alkylation at the 3-position is achieved using Mannich reactions. Treatment of the pyrrolo[2,3-b]pyridine with formaldehyde and dimethylamine hydrochloride in ethanol at 60°C introduces the methylene group, which is subsequently reduced to a methyl group using Pd/C and hydrogen.
Bromination and Cross-Coupling
Electrophilic bromination at the 3-position (Br₂ in acetic acid) facilitates Suzuki-Miyaura couplings. For instance, reaction with 4-(trifluoromethyl)benzylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C installs the benzyl group.
Coupling Reactions to Assemble the Target Structure
Pyridin-2-amine Synthesis
The pyridin-2-amine component is prepared via Buchwald-Hartwig amination. 2-Chloropyridine reacts with ammonium hydroxide under catalytic Pd₂(dba)₃ and Xantphos in toluene at 100°C, yielding 2-aminopyridine in 85% purity.
Reductive Amination for Methylene Bridge Formation
A key step involves connecting the pyrrolo[2,3-b]pyridine and pyridin-2-amine moieties. The 3-methylpyrrolo[2,3-b]pyridine is oxidized to the aldehyde using MnO₂, followed by reductive amination with 2-aminopyridine in the presence of NaBH₃CN and acetic acid in methanol.
Salt Formation and Purification Techniques
Dihydrochloride Salt Preparation
The free base is treated with 2 equivalents of HCl in ethanol at 0°C, precipitating the dihydrochloride salt. Filtration and washing with cold diethyl ether yield the final product with >98% purity.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual impurities. Critical parameters include:
| Parameter | Value |
|---|---|
| Column Temperature | 25°C |
| Flow Rate | 1.5 mL/min |
| Gradient | 20–80% acetonitrile/30 min |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analysis via HPLC with UV detection at 254 nm shows consistent purity ≥99.5% across 10 production lots.
Scale-Up Considerations
化学反応の分析
科学研究への応用
PLX 647 二塩酸塩は、幅広い科学研究に応用できます。 試験管内では、BCR-FMS 細胞や BCR-KIT を発現する Ba/F3 細胞株など、さまざまな細胞の増殖に対して有意な阻害効果を示します。 また、内因性 FMS および KIT シグナル伝達を効果的に抑制します。 生体内では、PLX 647 二塩酸塩を 7 日間、1 日 2 回、40 mg/kg を経口投与すると、片側尿管閉塞腎臓および血液単球におけるマクロファージの蓄積を有意に減少させます。 また、オスの Swiss Webster マウスにおけるリポ多糖誘発性腫瘍壊死因子-α およびインターロイキン-6 の放出を減少させます。 さらに、27 日目から 41 日目まで、1 日 1 回または 2 回、20 mg/kg から 80 mg/kg の用量を経口投与すると、マウスの膠原誘発性関節炎モデルで効果を発揮します.
科学的研究の応用
PLX 647 dihydrochloride has a wide range of scientific research applications. In vitro, it demonstrates significant inhibitory effects on the proliferation of various cells, including BCR-FMS cells and Ba/F3 cell lines expressing BCR-KIT . It also effectively suppresses endogenous FMS and KIT signaling . In vivo, PLX 647 dihydrochloride administered at 40 milligrams per kilogram orally, twice daily for 7 days, significantly reduces macrophage accumulation in unilateral ureter obstruction kidney and blood monocytes . It also decreases lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 release in male Swiss Webster mice . Furthermore, dosages ranging from 20 to 80 milligrams per kilogram administered orally daily or twice daily from days 27 to 41 demonstrate efficacy in collagen-induced arthritis models in mice .
作用機序
PLX 647 二塩酸塩は、FMS および KIT キナーゼを選択的に阻害することで効果を発揮します。 1 μM の濃度で、FLT3 および KDR を除く 400 種類以上のキナーゼのパネルに対して FMS および KIT に対する選択性を示します 。 この化合物は、試験管内での BCR-FMS 細胞の増殖と破骨細胞の分化を阻害します 。 また、生体内でのリポ多糖誘発性腫瘍壊死因子-α およびインターロイキン-6 の放出、マスト細胞の活性化、およびマクロファージの腎臓増殖を減衰させます .
類似化合物との比較
Structural Modifications and Key Differences
The compound is compared to three structural analogs (Table 1):
Table 1: Structural and Functional Comparison
Impact of Substituents on Activity and Solubility
- Chloro Substituent : The absence of a 5-chloro group in the target compound (vs. pexidartinib and CAS 923562-23-6) may reduce off-target effects or metabolic instability. Chloro groups typically enhance binding affinity but can increase hepatotoxicity, as seen in pexidartinib’s boxed warning for liver injury .
- Benzyl vs. Pyridinyl Group : The 4-(trifluoromethyl)phenylmethyl group in the target compound (vs. 6-trifluoromethylpyridinyl in pexidartinib) likely alters lipophilicity. Pyridinyl groups (as in ) may improve blood-brain barrier penetration but reduce solubility .
- Salt Form : The dihydrochloride salt in the target compound enhances aqueous solubility compared to the free base (CAS 923562-23-6), which is critical for oral bioavailability .
Pharmacodynamic and Pharmacokinetic Profiles
- Target Affinity : Pexidartinib’s CSF-1R inhibition (IC₅₀ = 20 nM) suggests the target compound may share kinase targets, but the absence of chloro could lower potency while improving safety .
- Metabolism : Trifluoromethyl groups generally resist metabolic oxidation, prolonging half-life. The dihydrochloride salt may further enhance dissolution rates, improving oral absorption .
生物活性
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- IUPAC Name : 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine dihydrochloride
- Molecular Formula : C21H16ClF3N4
- Molecular Weight : 416.83 g/mol
The structure consists of a pyrrolo[2,3-b]pyridine core with various substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against Mycobacterium tuberculosis with an IC90 value of 6.3 µM, indicating its potential as an anti-tuberculosis agent .
Antiparasitic Activity
In the context of antiparasitic activity, the compound was evaluated against Leishmania species. Modifications to the molecular structure were found to enhance selectivity and potency against these parasites. The introduction of specific functional groups improved lipophilicity and metabolic stability, which are critical for therapeutic efficacy .
Cytotoxicity and Selectivity
The compound's cytotoxic effects were assessed in various cell lines. It demonstrated a selective index (SI) indicating favorable therapeutic windows in comparison to primary mouse macrophages (PMM). For example, one derivative showed an SI of 10-fold compared to PMM, suggesting its potential for further development in treating parasitic infections without significant toxicity to host cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for the survival of pathogens, including those involved in cell wall synthesis.
- Receptor Interaction : The compound interacts with various receptors that modulate immune responses, enhancing the host's ability to combat infections.
- Metabolic Stability : Structural modifications that improve metabolic stability have been linked to increased bioavailability and prolonged action in vivo .
Study 1: Antitubercular Activity
A recent investigation into novel chemical entities targeting Mycobacterium tuberculosis highlighted this compound's promising activity profile. It was found effective at low concentrations, demonstrating potential for further development into a therapeutic agent against tuberculosis .
Study 2: Leishmaniasis Treatment
In another study focusing on leishmaniasis, derivatives of this compound were synthesized and evaluated for their antiparasitic efficacy. The results indicated that specific structural modifications led to enhanced potency and selectivity against Leishmania species while minimizing cytotoxic effects on mammalian cells .
Q & A
[Basic] What synthetic strategies are commonly employed to construct the pyrrolo[2,3-b]pyridine core in this compound?
Answer:
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (105°C). Purification involves silica gel chromatography with solvent gradients (e.g., DCM:EtOAc 90:10) . Subsequent steps may include nitro-group reduction and alkylation to introduce the pyridin-2-amine and benzylamine substituents.
[Advanced] How can reaction conditions be optimized to mitigate low yields during the final dihydrochloride salt formation?
Answer:
Yield optimization for the dihydrochloride salt requires careful control of stoichiometry, solvent polarity, and acid addition. Key parameters include:
[Basic] What spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH peaks at δ 13.45 ppm in DMSO-d₆ for pyrrolo NH ).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₉F₃N₅·2HCl).
- FT-IR : Identifies functional groups (e.g., N-H stretch ~3400 cm⁻¹, C-F ~1250 cm⁻¹).
- X-ray crystallography (if crystals obtained): Resolves tautomerism in the pyrrolopyridine core .
[Advanced] How can researchers resolve contradictory NMR data arising from tautomerism in the pyrrolo[2,3-b]pyridine moiety?
Answer:
Tautomeric equilibria (e.g., between 1H- and 3H-pyrrolopyridine forms) complicate NMR interpretation. Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows tautomerism, sharpening split peaks .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may stabilize specific tautomers.
- DFT calculations : Predicts dominant tautomers based on thermodynamic stability .
[Basic] What purification techniques are effective for isolating the dihydrochloride salt?
Answer:
- Silica gel chromatography : Effective for intermediates (e.g., DCM:EtOAC 90:10 removes unreacted boronic acids) .
- Recrystallization : Ethanol/DMF (1:1) yields high-purity dihydrochloride crystals.
- Ion-exchange chromatography : Removes excess chloride ions .
[Advanced] How can substituent effects on solubility and logP be systematically analyzed?
Answer:
- logP determination : Use shake-flask method (octanol/water partition) or HPLC retention time modeling.
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
- Substituent variation : Compare analogs (e.g., 4-CF₃ vs. 4-OCH₃ phenyl groups) to correlate hydrophobicity trends .
[Basic] How is the dihydrochloride salt distinguished from the free base form?
Answer:
- Elemental analysis : Confirms Cl⁻ content (~10.8% for dihydrochloride).
- ¹H NMR in D₂O : Free base shows NH peaks; salt form quenches exchangeable protons .
- TGA/DSC : Salt exhibits distinct dehydration/melting events vs. free base.
[Advanced] What computational approaches predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., BRAF V600E) to identify binding poses.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
[Basic] What safety precautions are essential during synthesis due to nitro intermediates?
Answer:
- Nitro-group hazards : Avoid excessive heating (risk of explosion); use blast shields.
- Ventilation : Handle in fume hoods to prevent inhalation of toxic intermediates.
- Waste disposal : Neutralize nitro waste with NaHSO₃ before disposal .
[Advanced] How can conflicting SAR data between enzymatic and cellular assays be reconciled?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
